molecular formula C6H7N5O2 B286361 4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol

4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol

Cat. No. B286361
M. Wt: 181.15 g/mol
InChI Key: WXSRJQVCJCMNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Mechanism of Action

The mechanism of action of 4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways in cells, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol can have various biochemical and physiological effects, depending on the concentration and duration of exposure. These effects include the modulation of cell proliferation, apoptosis, and inflammation, as well as the alteration of gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol in lab experiments is its relatively low toxicity and high solubility in various solvents. This allows for easy handling and manipulation of the compound in different experimental setups. However, one of the limitations of using this compound is its relatively low stability, which can result in the degradation of the compound over time.

Future Directions

There are several future directions for the research on 4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol. These include:
1. Further investigation of the mechanism of action of this compound, including its interactions with specific cellular targets and signaling pathways.
2. Development of novel derivatives of 4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol with improved pharmacological properties and specificity.
3. Exploration of the potential applications of this compound in other fields, such as energy storage and catalysis.
4. Investigation of the potential synergistic effects of 4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol with other compounds or drugs for the treatment of various diseases.
In conclusion, 4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol is a compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. Further research is needed to fully understand the potential of this compound in different fields and to develop novel derivatives with improved properties.

Synthesis Methods

Several methods have been reported for the synthesis of 4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol. One of the most common methods involves the reaction of 2-aminopyridine with ethyl chloroacetate in the presence of sodium hydride, followed by the reaction with hydrazine hydrate and sodium hydroxide to form the desired compound.

Scientific Research Applications

4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In material science, 4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol has been investigated for its use in the synthesis of novel materials with unique properties. In agriculture, this compound has been studied for its potential as a pesticide and herbicide.

properties

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

4-ethoxy-2,6-dihydrotriazolo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C6H7N5O2/c1-2-13-6-4-3(7-11-8-4)5(12)9-10-6/h2H2,1H3,(H,9,12)(H,7,8,11)

InChI Key

WXSRJQVCJCMNKM-UHFFFAOYSA-N

SMILES

CCOC1=NNC(=O)C2=NNN=C21

Canonical SMILES

CCOC1=NNC(=O)C2=NNN=C21

Origin of Product

United States

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